

Comparative Structural Elucidation Guide: 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

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Compound of Interest

Compound Name: 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

CAS No.: 201853-11-4

Cat. No.: B3114478

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Executive Summary & Structural Logic

This guide provides a definitive interpretation of the ^1H NMR spectrum for **2-(4-Amino-3-methylphenoxy)-N-methylacetamide**, a functionalized phenol ether often utilized as a linker or scaffold in medicinal chemistry (e.g., PROTACs, fragment-based design).

Unlike standard spectral lists, this guide employs a comparative logic approach. We validate the target structure by contrasting its spectral signature against:

- Synthetic Precursors: Distinguishing the product from unreacted 4-amino-3-methylphenol and 2-chloro-N-methylacetamide.
- Regioisomers: Differentiating the desired O-alkylation from the potential N-alkylation side product.
- Solvent Systems: Comparing DMSO-d

vs. CDCl

for optimal resolution of exchangeable protons.

Target Molecule Architecture

The molecule consists of three distinct spin systems coupled via heteroatoms:

- System A (Aromatic): A 1,2,4-trisubstituted benzene ring (4-amino-3-methylphenoxy core).
- System B (Linker): An oxymethylene bridge ().
- System C (Amide): An N-methylacetamide tail ().

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this optimized protocol. This method is designed to prevent common artifacts such as water suppression interference or exchange broadening.

Step 1: Solvent Selection

- Recommended: DMSO-d

(99.9% D).

- Rationale: The target contains two exchangeable groups (Aniline

and Amide

). In CDCl

, these protons often broaden into the baseline or exchange rapidly, making integration unreliable. DMSO-d

forms hydrogen bonds that stabilize these protons, resulting in sharp, quantifiable signals.

Step 2: Sample Preparation

- Weigh 5–10 mg of the solid product into a clean vial.
- Add 0.6 mL of DMSO-d
- .
- Critical: Sonicate for 30 seconds. (Phenoxyacetamides can exhibit polymorphism or slow dissolution; incomplete solvation leads to broad peaks).
- Transfer to a high-quality NMR tube (5 mm).

Step 3: Acquisition Parameters (400 MHz+)

- Pulse Angle: 30° (to ensure relaxation of methyl groups).
- Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the isolated methyl signals).
- Scans (NS): 16 (minimum) to 64 (for impurity detection).
- Temperature: 298 K.

Comparative Spectral Analysis

The "Fingerprint" Region: Distinguishing Precursors

The most definitive proof of synthesis lies in the aliphatic region. You must confirm the formation of the ether linkage while ruling out starting materials.

Table 1: Aliphatic Shift Comparison (DMSO-d

)

Moiety	Target Molecule (ppm)	Precursor: 2-Cl-acetamide (ppm)	Precursor: Phenol (ppm)	Diagnostic Logic
	4.35 (s, 2H)	—	—	Key Indicator. Downfield shift from 4.08 due to the phenoxy group (Shielding: Cl < OPh).
	—	4.08 (s, 2H)	—	If present, indicates unreacted alkylating agent.
	2.05 (s, 3H)	—	2.02 (s, 3H)	Minimal shift; confirms retention of the methyl group.
	2.65 (d, 3H)	2.62 (d, 3H)	—	Doublet (Hz) confirms coupling to Amide NH.

Aromatic Region & Regiochemistry

The aromatic region confirms the O-alkylation. The electron-donating effect of the new ether oxygen shifts the ortho-protons upfield relative to a simple phenyl ring, but slightly downfield relative to the free phenol (due to loss of the phenolic proton).

Spin System: ABC (or ABX) pattern typical of 1,2,4-trisubstituted rings.

- 6.65 (d,

Hz, 1H):H-2 (Ortho to ether, Meta to methyl). The small coupling is meta-coupling to H-6.

- 6.55 (dd, Hz, 1H):H-6 (Ortho to ether, Ortho to H-5).
- 6.45 (d, Hz, 1H):H-5 (Ortho to amine). This is the most shielded proton due to the strong ortho-donating effect of the group.

Exchangeable Protons (The "Purity Check")

In DMSO-d

, the integral ratio of these protons is the fastest way to assess purity.

- 7.90 (br q, 1H):Amide NH. Coupled to the N-methyl group.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 4.50 (br s, 2H):Aniline

- Warning: If the sample is "wet" (contains

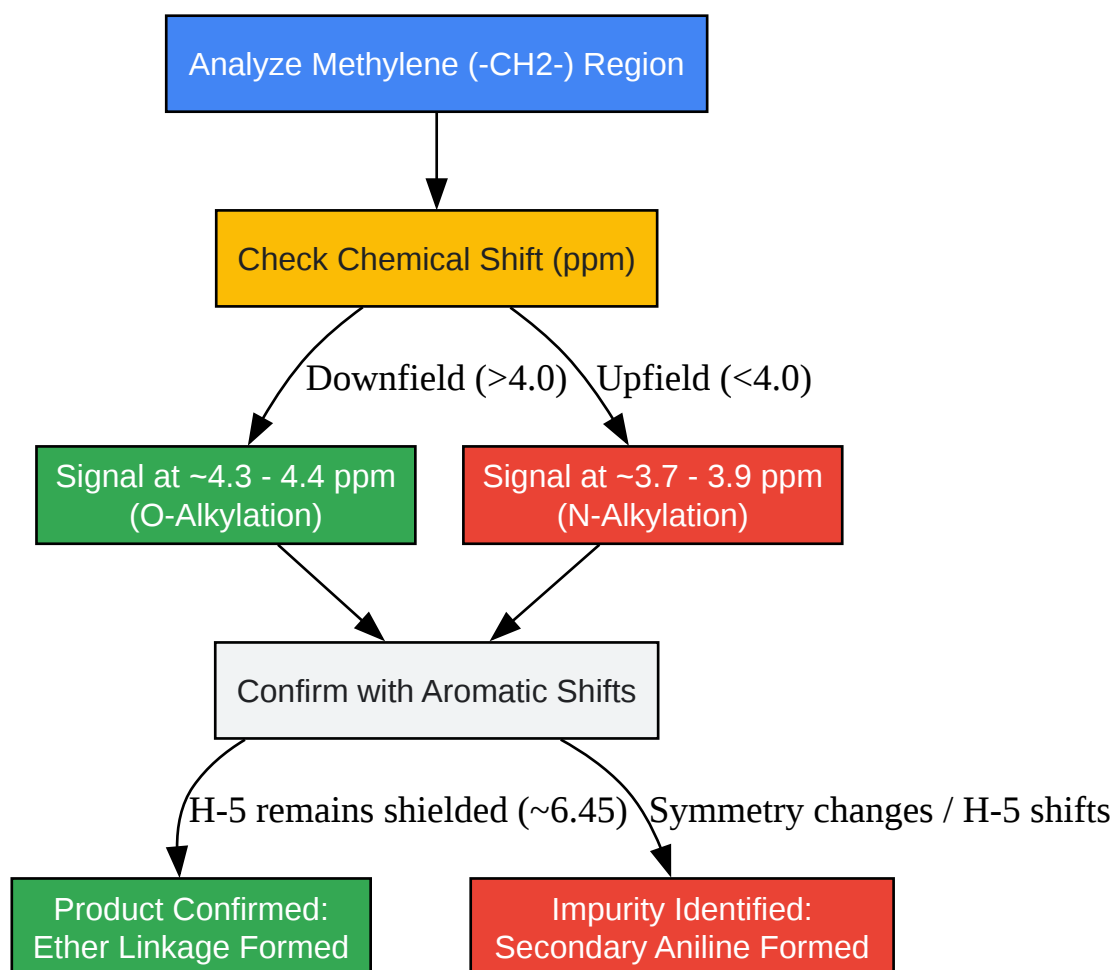
), these peaks may shift or merge. The presence of a sharp singlet at

3.33 (HDO) and broad exchangeables indicates water contamination.

Critical Quality Attribute: O- vs. N-Alkylation

A common synthetic pitfall is the alkylation of the aniline nitrogen instead of the phenolic oxygen. NMR is the primary tool to rule this out.

Visual Logic Flow:



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Figure 1: Decision tree for distinguishing the desired O-alkylation product from N-alkylated impurities based on methylene chemical shifts.

Mechanism of Differentiation:

- O-CH

(Target): Oxygen is more electronegative than Nitrogen, deshielding the adjacent methylene protons to

4.35 ppm.

- N-CH

(Impurity): If the aniline attacks, the resulting methylene is attached to a nitrogen, appearing upfield at

3.80 ppm.

Summary Data Table

Compound: **2-(4-Amino-3-methylphenoxy)-N-methylacetamide** Solvent: DMSO-d

Frequency: 400 MHz

Shift ()	Multiplicity	Integral	Coupling ()	Assignment	Structural Fragment
7.90	Broad q	1H	Hz	Amide NH	
6.65	d	1H	Hz	Ar-H (2)	Ortho to ether
6.55	dd	1H	Hz	Ar-H (6)	Para to amine
6.45	d	1H	Hz	Ar-H (5)	Ortho to amine
4.50	Broad s	2H	—	Aniline	
4.35	s	2H	—	Ether	
2.65	d	3H	Hz	N-Methyl	
2.05	s	3H	—	Ar-Methyl	

References

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